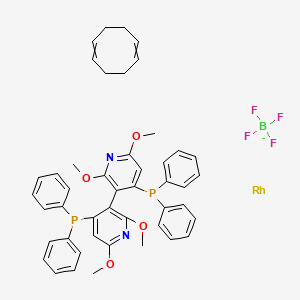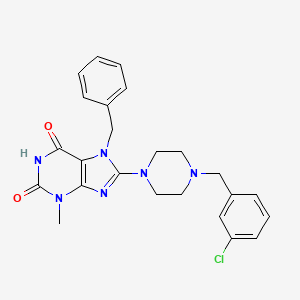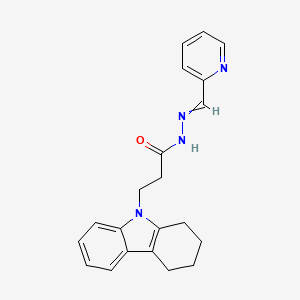
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral bipyridine ligand with diphenylphosphino groups, making it highly effective in enantioselective processes.
準備方法
The synthesis of ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral bipyridine ligand and 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium center. The tetrafluoroborate anion is introduced to stabilize the complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
化学反応の分析
This compound is primarily involved in catalytic hydrogenation reactions. It can undergo various types of reactions, including:
Hydrogenation: The rhodium center facilitates the addition of hydrogen to unsaturated substrates, such as alkenes and ketones, under mild conditions.
Substitution: The diphenylphosphino groups can participate in ligand exchange reactions, allowing the modification of the catalytic properties of the complex.
Oxidation and Reduction: The rhodium center can undergo oxidation and reduction, which are crucial for its catalytic activity
Common reagents used in these reactions include hydrogen gas for hydrogenation, and various phosphine ligands for substitution reactions. The major products formed are typically the hydrogenated or substituted derivatives of the starting materials.
科学的研究の応用
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.
Biology: The compound’s ability to catalyze enantioselective reactions makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs, which require high enantioselectivity to ensure efficacy and safety.
Industry: The compound is employed in the production of fine chemicals and intermediates for various industrial processes .
作用機序
The mechanism of action of this compound involves the coordination of the substrate to the rhodium center, followed by the transfer of hydrogen atoms from the 1,5-cyclooctadiene ligand to the substrate. The chiral bipyridine ligand ensures that the hydrogenation occurs in an enantioselective manner, producing chiral products. The tetrafluoroborate anion stabilizes the complex and facilitates the catalytic cycle .
類似化合物との比較
Similar compounds include other rhodium complexes with chiral ligands, such as:
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Compared to these compounds, ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of its specific chiral environment and the stability provided by the tetrafluoroborate anion .
特性
分子式 |
C46H46BF4N2O4P2Rh- |
|---|---|
分子量 |
942.5 g/mol |
IUPAC名 |
cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
InChIキー |
JGBGWKDXLJSPBK-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14099603.png)
![6-(3-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14099606.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14099608.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099610.png)
![5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14099616.png)
![N-butyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099623.png)
![1-(3,4-Dimethoxy-phenyl)-2-(6-isopropyl-benzothiazol-2-yl)-1,2-dihydro-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099627.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099639.png)
![N-(2-acetamidoethyl)-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14099645.png)

![Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate](/img/structure/B14099657.png)
![(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14099674.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione](/img/structure/B14099675.png)
